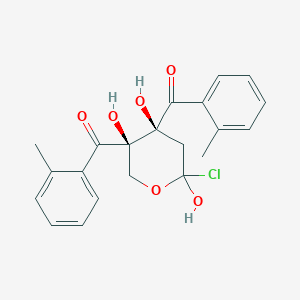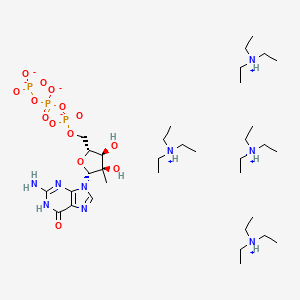![molecular formula C26H31NO2 B1437169 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline CAS No. 1040694-23-2](/img/structure/B1437169.png)
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Preparation of 4-(Tert-butyl)phenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-[4-(Tert-butyl)phenoxy]ethyl bromide: This intermediate is synthesized by reacting 4-(Tert-butyl)phenol with 2-bromoethanol in the presence of a base like potassium carbonate.
Synthesis of this compound: The final compound is obtained by reacting 2-[4-(Tert-butyl)phenoxy]ethyl bromide with 4-(phenethyloxy)aniline in the presence of a suitable base such as sodium hydride.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein interactions and functions, aiding in the identification and characterization of proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Biological Studies: It is used in various biological assays to study cellular processes and molecular mechanisms.
Industrial Applications: The compound may be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline can be compared with other similar compounds, such as:
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline: This compound has a similar structure but with an isopentyloxy group instead of a phenethyloxy group, resulting in different chemical and biological properties.
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(methoxy)aniline: This compound features a methoxy group, which may influence its reactivity and applications compared to the phenethyloxy derivative.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various research and industrial applications .
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-26(2,3)22-9-13-24(14-10-22)29-20-18-27-23-11-15-25(16-12-23)28-19-17-21-7-5-4-6-8-21/h4-16,27H,17-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQOUFDCJTZIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


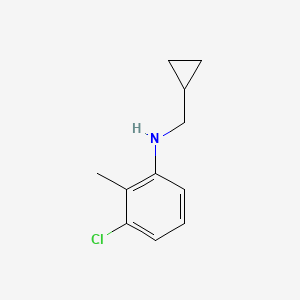

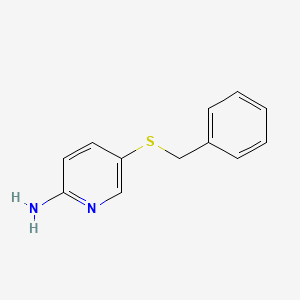
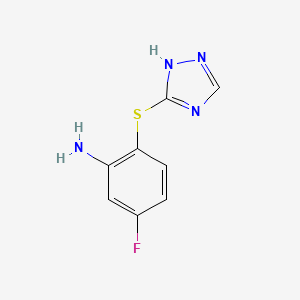
![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)
![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)
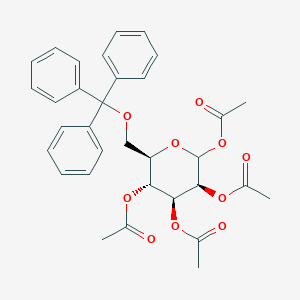
![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)
